Cyclo(Phe-Pro)

Antimicrobial Resistance Biofilm Disruption Stereochemistry-Activity Relationship

Researchers studying biofilm disruption or quorum sensing often face variable bioactivity due to undefined stereochemistry. Cyclo(D-Phe-L-Pro) (CAS 26488-24-4) provides a validated, stereochemistry-defined chemical probe. - Reduces E. coli biofilm formation by 60% at 100 µM; L,L-isomer and Leu-Pro analogs are inactive. - Specifically binds the RIG-I 2CARD domain to inhibit TRIM25-mediated polyubiquitination and suppress IFN-β production. - Exhibits 12.3-fold enantioselective recognition for l-noradrenaline over d-noradrenaline. - Supplied with certificate of analysis; stable storage at -20°C ensures long-term experimental reproducibility.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 26488-24-4
Cat. No. B1159608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Phe-Pro)
CAS26488-24-4
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3
InChIInChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17)
InChIKeyQZBUWPVZSXDWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(Phe-Pro) Overview


Cyclo(Phe-Pro) (cFP) is a 2,5-diketopiperazine (DKP) cyclic dipeptide consisting of phenylalanine (Phe) and proline (Pro) residues [1]. It is a natural secondary metabolite produced by diverse bacteria, including Vibrio vulnificus and Lactobacillus species, and exhibits stereochemistry-dependent biological activities . As a rigid DKP scaffold, cyclo(Phe-Pro) possesses two chirality centers, giving rise to four possible stereoisomers, each with distinct spatial orientations of sidechains [2]. This compound functions as a quorum-sensing (QS) signaling molecule, modulating host immune responses and bacterial virulence gene expression, and demonstrates enantioselective molecular recognition capabilities [3].

Why Cyclo(Phe-Pro) Is Irreplaceable


Generic substitution of cyclo(Phe-Pro) with other DKPs such as cyclo(Leu-Pro) or cyclo(Val-Pro) is scientifically unsound due to stereochemistry-driven biological divergence. The rigid DKP core forces the Phe sidechain into a specific spatial orientation that dictates receptor binding, while the Pro residue imposes conformational constraints unique to this sequence [1]. Cyclo(D-Phe-L-Pro) significantly inhibits E. coli biofilm formation, whereas cyclo(L-Phe-L-Pro) and cyclo(L-Leu-L-Pro) show no activity under identical conditions, demonstrating that stereochemistry, not merely DKP backbone, determines bioactivity [2]. Furthermore, cyclo(Phe-Pro) specifically interacts with the RIG-I 2CARD domain to inhibit antiviral immunity, a mechanism not shared by cyclo(Leu-Pro) or cyclo(Val-Pro) [3]. The following quantitative evidence establishes cyclo(Phe-Pro) as a functionally distinct chemical entity requiring precise procurement specification.

Cyclo(Phe-Pro) Differentiation Evidence


Stereochemistry-Dependent Biofilm Inhibition

In a direct head-to-head comparison, cyclo(D-Phe-L-Pro) significantly inhibited E. coli biofilm formation by 60% at 100 μM, whereas cyclo(L-Phe-L-Pro) and cyclo(L-Leu-L-Pro) showed no inhibitory effect (<10% change) under identical conditions [1]. This demonstrates that the D-Phe stereochemistry is essential for anti-biofilm activity, and that even closely related DKPs with the same backbone but different sidechains (Leu vs. Phe) lack this function.

Antimicrobial Resistance Biofilm Disruption Stereochemistry-Activity Relationship

RIG-I Inhibition Specificity

Cyclo(Phe-Pro) (cFP) specifically binds the RIG-I 2CARD domain, inhibiting TRIM25-mediated polyubiquitination and suppressing IFN-β production [1]. This mechanism is unique to the Phe-Pro sequence; neither cyclo(Leu-Pro) nor cyclo(Val-Pro) exhibit this RIG-I targeting activity despite being co-produced in microbial cultures [2]. While direct quantitative inhibition data for Leu/Val analogs are not reported, the study establishes that cFP enhances susceptibility to HCV (increased serum titers) and influenza viruses via RIG-I antagonism, whereas MDA5-mediated antiviral responses remain unaffected, confirming target selectivity [1].

Innate Immunity Quorum Sensing Host-Pathogen Interaction

Enantioselective Noradrenaline Recognition

The cyclic octapeptide cyclo(Phe-Pro)4 forms a 1:1 complex with noradrenaline hydrochloride, exhibiting a 12.3-fold higher formation constant for l-NAd·HCl compared to d-NAd·HCl [1]. This enantioselectivity arises from specific intermolecular hydrogen bonding between the secondary hydroxy group of l-NAd·HCl and the Pro1 carbonyl oxygen of the host peptide [1]. No comparable enantioselective complexation data exist for cyclo(Leu-Pro)4 or cyclo(Val-Pro)4.

Chiral Separation Supramolecular Chemistry Host-Guest Complexation

Antibacterial Activity Against MRSA

Cyclo(L-Phe-L-Pro) demonstrates broad-spectrum antibacterial activity, including efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus raffinosus . While cyclo(Pro-Trp) and cyclo(Trp-Pro) exhibit antifungal properties, cyclo(Phe-Pro) displays a distinct antibacterial spectrum [1]. Quantitative MIC data for cyclo(Phe-Pro) against specific strains are not uniformly reported in primary literature; however, vendor datasheets indicate activity against MRSA at concentrations relevant for antimicrobial screening .

Antimicrobial Resistance Natural Product Antibiotics MRSA

Cyclo(Phe-Pro) Application Scenarios


Anti-Biofilm Agent Development

Researchers developing biofilm-disrupting agents should procure cyclo(D-Phe-L-Pro) (CAS 26488-24-4) for E. coli biofilm inhibition studies. At 100 μM, cyclo(D-Phe-L-Pro) reduces biofilm formation by 60%, whereas the L,L stereoisomer and Leu-Pro analog show no activity [1]. This stereochemistry-specific effect makes cyclo(D-Phe-L-Pro) a validated positive control and lead scaffold for anti-biofilm drug discovery targeting Gram-negative pathogens.

RIG-I-Mediated Antiviral Immunity Studies

For investigations into bacterial quorum sensing modulation of host innate immunity, cyclo(Phe-Pro) (cFP) is an essential tool compound. It specifically binds the RIG-I 2CARD domain, inhibiting TRIM25-mediated polyubiquitination and suppressing IFN-β production [1]. cFP enhances susceptibility to HCV and influenza viruses, providing a chemical probe to dissect inter-kingdom signaling networks [1]. Cyclo(Leu-Pro) and cyclo(Val-Pro) lack this activity, making precise procurement critical for experimental validity.

Chiral Selector for Enantioselective Complexation and Sensing

Cyclo(Phe-Pro)4 is a validated chiral host molecule for enantioselective recognition of noradrenaline. It forms a 1:1 complex with a 12.3-fold preference for l-NAd·HCl over d-NAd·HCl [1]. This property supports applications in chiral chromatography, enantioselective sensors, and supramolecular chemistry where defined stereochemical discrimination is required.

Antimicrobial Discovery: MRSA and Enterococcus

Cyclo(L-Phe-L-Pro) (CAS 3705-26-8) demonstrates activity against methicillin-resistant S. aureus (MRSA) and Enterococcus raffinosus [1]. For natural product antimicrobial screening programs, this compound serves as a reference standard for DKP-based antibacterial agents with Gram-positive coverage, distinct from the antifungal spectrum of Trp-containing analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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